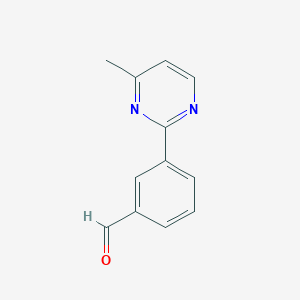
1-Nitro-2-(pentafluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-2-(pentafluoroethyl)benzene is an organic compound with the molecular formula C8H4F5NO2. It is characterized by a benzene ring substituted with a nitro group (NO2) and a pentafluoroethyl group (C2F5). This compound is known for its unique chemical properties due to the presence of both electron-withdrawing nitro and pentafluoroethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Nitro-2-(pentafluoroethyl)benzene can be synthesized through various methods, including:
Nitration of 2-(pentafluoroethyl)benzene:
Fluorination of 1-nitro-2-ethylbenzene: This method involves the substitution of hydrogen atoms in the ethyl group with fluorine atoms using fluorinating agents such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5).
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Nitro-2-(pentafluoroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), or other reducing agents like iron (Fe) and hydrochloric acid (HCl).
Electrophilic Substitution: Halogenating agents (e.g., bromine, chlorine), sulfonating agents (e.g., sulfuric acid), and alkylating agents (e.g., alkyl halides) in the presence of catalysts like aluminum chloride (AlCl3).
Major Products Formed
Reduction: 1-Amino-2-(pentafluoroethyl)benzene.
Electrophilic Substitution: Various substituted derivatives depending on the nature of the electrophile used.
Applications De Recherche Scientifique
1-Nitro-2-(pentafluoroethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 1-nitro-2-(pentafluoroethyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The nitro group activates the benzene ring towards electrophilic attack, facilitating the formation of substituted derivatives.
Reduction: The nitro group can be reduced to an amino group, which can further participate in various biochemical and chemical reactions.
Comparaison Avec Des Composés Similaires
1-Nitro-2-(pentafluoroethyl)benzene can be compared with other nitrobenzene derivatives and fluorinated aromatic compounds:
Similar Compounds: Nitrobenzene, 1-nitro-2-fluorobenzene, 1-nitro-2-(trifluoromethyl)benzene.
Uniqueness: The presence of the pentafluoroethyl group imparts unique electronic and steric properties, making it distinct from other nitrobenzene derivatives
Propriétés
Numéro CAS |
60979-15-9 |
|---|---|
Formule moléculaire |
C8H4F5NO2 |
Poids moléculaire |
241.11 g/mol |
Nom IUPAC |
1-nitro-2-(1,1,2,2,2-pentafluoroethyl)benzene |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14(15)16/h1-4H |
Clé InChI |
OIICZKWDOWBHOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


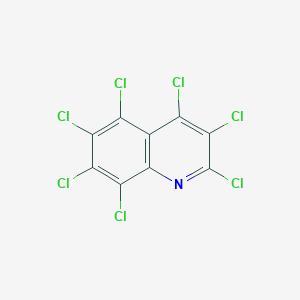

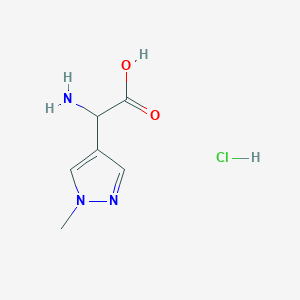
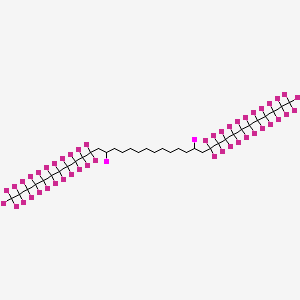
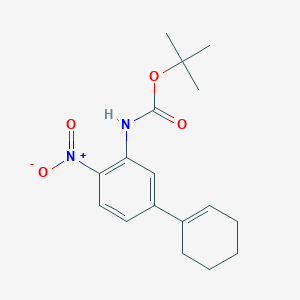
![tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate](/img/structure/B12079463.png)
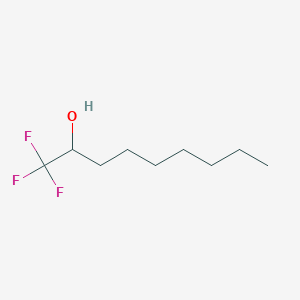
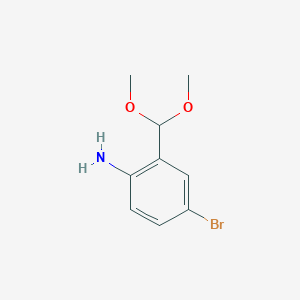

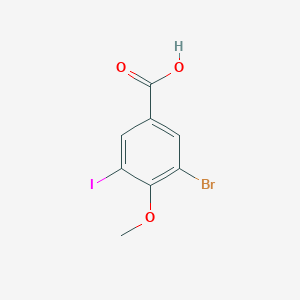
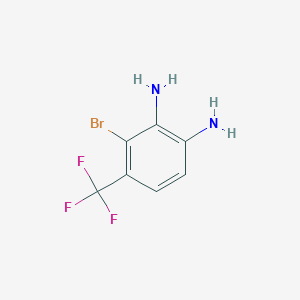

![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12079511.png)
